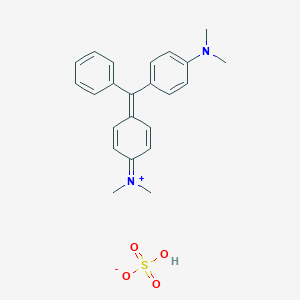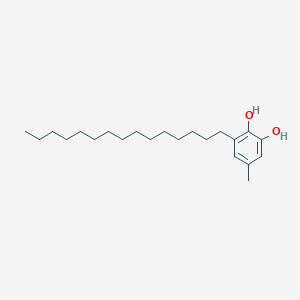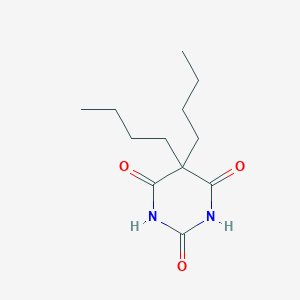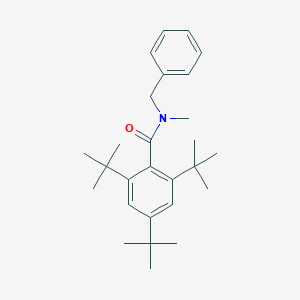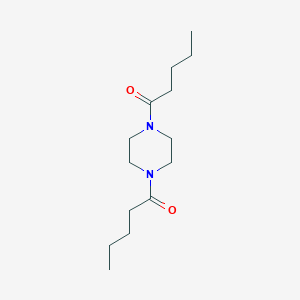
Piperazine, 1,4-divaleryl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-divaleryl-, also known as Piperazine DVA, is a chemical compound that has gained attention due to its potential applications in the field of medicinal chemistry. It is a derivative of piperazine and has two valeryl groups attached to the nitrogen atoms of the piperazine ring. The compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of Piperazine, 1,4-divaleryl- DVA is not fully understood. It is believed to act on the GABAergic system by increasing the release of GABA and enhancing its activity at the GABA-A receptor. This results in an increase in inhibitory neurotransmission, which may be responsible for its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Piperazine, 1,4-divaleryl- DVA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA and serotonin in the brain, which may be responsible for its anxiolytic and antidepressant effects. The compound has also been shown to increase the levels of acetylcholine in the brain, which may be responsible for its potential use in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1,4-divaleryl- DVA has advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Another advantage is that it has shown promising results in scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it may have potential side effects that need to be further studied.
Zukünftige Richtungen
There are several future directions for the study of Piperazine, 1,4-divaleryl- DVA. One direction is to further study its mechanism of action and to design experiments to study its effects on different neurotransmitter systems. Another direction is to investigate its potential use in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. Additionally, the compound's potential use as an antimicrobial and antifungal agent needs to be further explored.
Synthesemethoden
The synthesis of Piperazine, 1,4-divaleryl- DVA involves the reaction of piperazine with two equivalents of valeryl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of Piperazine, 1,4-divaleryl- DVA as a white solid. Other methods of synthesis include the reaction of piperazine with valeric acid in the presence of a dehydrating agent such as thionyl chloride.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-divaleryl- DVA has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, Piperazine, 1,4-divaleryl- DVA has been shown to possess antimicrobial and antifungal properties.
Eigenschaften
CAS-Nummer |
18903-08-7 |
|---|---|
Produktname |
Piperazine, 1,4-divaleryl- |
Molekularformel |
C14H26N2O2 |
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
1-(4-pentanoylpiperazin-1-yl)pentan-1-one |
InChI |
InChI=1S/C14H26N2O2/c1-3-5-7-13(17)15-9-11-16(12-10-15)14(18)8-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
VWMJEUOSPRHDCO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1CCN(CC1)C(=O)CCCC |
Kanonische SMILES |
CCCCC(=O)N1CCN(CC1)C(=O)CCCC |
Andere CAS-Nummern |
18903-08-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




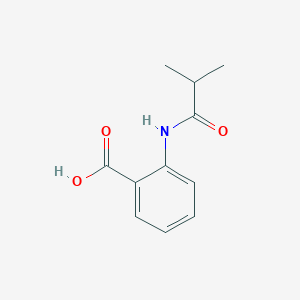
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)

![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)



